3-(8-amino-4-oxo-3(4H)-quinazolinyl)-2,6-Piperidinedione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves multiple steps. One common method starts with the bromination of the methyl ester of 2-methyl-3-nitrobenzoic acid using N-bromosuccinimide in refluxing dichloromethane with UV irradiation. This is followed by a reaction with the t-butyl ester of L-glutamine hydrochloride in the presence of triethylamine in refluxing tetrahydrofuran. Subsequent hydrolysis and cyclization steps yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This may include the use of alternative solvents, catalysts, and purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with varying biological activities. These derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Scientific Research Applications
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves modulation of the protein cereblon. This modulation affects various cellular pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The compound’s interaction with cereblon disrupts the function of specific proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: An analog of thalidomide with immunomodulatory and antiangiogenic properties.
Thalidomide: Known for its immunomodulatory effects and historical use as a sedative.
Uniqueness
3-(8-amino-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific interaction with cereblon and its potential therapeutic applications in treating lymphomas. Unlike lenalidomide and thalidomide, this compound has shown promise in clinical trials for its efficacy in combination therapies .
Properties
Molecular Formula |
C13H12N4O3 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-(8-amino-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N4O3/c14-8-3-1-2-7-11(8)15-6-17(13(7)20)9-4-5-10(18)16-12(9)19/h1-3,6,9H,4-5,14H2,(H,16,18,19) |
InChI Key |
AQZOFVZCKWDOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C=NC3=C(C2=O)C=CC=C3N |
Origin of Product |
United States |
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